molecular formula C14H11N3 B11926242 1-(1-Phenylvinyl)-1H-benzo[d][1,2,3]triazole

1-(1-Phenylvinyl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B11926242
M. Wt: 221.26 g/mol
InChI Key: TYQJUBFDGAOBKN-UHFFFAOYSA-N
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Description

1-(1-Phenylvinyl)-1H-benzo[d][1,2,3]triazole (CAS 23269-74-1) is a high-purity chemical reagent designed for research and development applications. This compound features a benzotriazole scaffold, a privileged structure in medicinal chemistry and materials science known for its versatility as a synthetic auxiliary . The 1,2,3-triazole core is recognized for its stability under acidic and basic conditions and its ability to participate in hydrogen bonding and dipole-dipole interactions, which is crucial for binding with biological targets and enzymes . Researchers value 1,2,3-triazole derivatives for their broad spectrum of potential biological activities, which include antiviral, antiarrhythmic, and antifungal properties . Furthermore, compounds within this class are integral in the synthesis of more complex heterocyclic systems, such as 1,2,3-triazole-fused pyrazines and pyridazines, which have applications in developing fluorescent probes, polymers, and inhibitors for various kinases and enzymes like c-Met and BACE-1 . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

1-(1-phenylethenyl)benzotriazole

InChI

InChI=1S/C14H11N3/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)15-16-17/h2-10H,1H2

InChI Key

TYQJUBFDGAOBKN-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2

Origin of Product

United States

Biological Activity

1-(1-Phenylvinyl)-1H-benzo[d][1,2,3]triazole (CAS Number: 14595071) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The triazole moiety is known for its ability to interact with biological systems, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

The molecular formula of this compound is C14H11N3C_{14}H_{11}N_3, with a molecular weight of approximately 225.26 g/mol. Its structure features a phenylvinyl group attached to a benzo[d][1,2,3]triazole core, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC14H11N3C_{14}H_{11}N_3
Molecular Weight225.26 g/mol
CAS Number14595071

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. In a study examining various triazole compounds, it was found that this compound showed significant antibacterial and antifungal activity against several strains. The mechanism of action typically involves the disruption of microbial cell walls or interference with metabolic pathways.

  • Case Study : In vitro tests demonstrated that this compound had an inhibition rate comparable to established antibiotics against Gram-positive and Gram-negative bacteria. The specific inhibition rates varied depending on the microbial strain tested.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies focusing on its effects on various cancer cell lines:

  • Mechanism : The compound induces apoptosis in cancer cells and can disrupt the cell cycle. Studies have shown that it affects key regulatory proteins involved in cell proliferation.
  • Case Study : In a study involving lung cancer cell lines (A549), the compound exhibited an IC50 value ranging from 10 to 30 µM, indicating moderate potency compared to other known anticancer agents.

Anti-inflammatory Activity

Recent investigations have highlighted the anti-inflammatory properties of triazole derivatives. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.

  • Case Study : In LPS-stimulated BV2 mouse microglial cells, this compound significantly reduced the production of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Table 2: Biological Activities of this compound

Activity TypeAssay TypeIC50/Effectiveness
AntimicrobialVarious bacterial strainsEffective (varied rates)
AnticancerA549 lung cancer cellsIC50: 10-30 µM
Anti-inflammatoryBV2 microglial cellsSignificant reduction in TNF-alpha and IL-6

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(1-Phenylvinyl)-1H-benzo[d][1,2,3]triazole is C12H9N3C_{12}H_{9}N_{3}, with a molecular weight of 195.22 g/mol. The compound contains a triazole ring fused to a phenylvinyl group, which contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cell growth across various cancer cell lines. These compounds often demonstrate low IC50 values, indicating potent anticancer activity .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activities. Triazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens, making them potential candidates for developing new antimicrobial agents .
  • Antiviral Activity : Some studies highlight the antiviral potential of triazole derivatives against viruses such as HSV-1 and HCV. The mechanism often involves the inhibition of viral replication through interaction with viral enzymes .

Materials Science Applications

  • Fluorescent Materials : The unique electronic properties of this compound allow it to be used in the development of fluorescent materials. These materials have applications in sensors and imaging technologies due to their ability to emit light upon excitation .
  • Polymer Composites : Incorporating triazole compounds into polymer matrices enhances the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in the production of advanced composite materials for aerospace and automotive industries .

Photochemical Applications

The compound has also been studied for its photochemical properties, particularly in photodynamic therapy (PDT). PDT utilizes light-activated compounds to produce reactive oxygen species that can selectively kill cancer cells. Triazole derivatives are being explored as photosensitizers due to their ability to absorb light effectively and generate singlet oxygen upon irradiation .

Table: Summary of Case Studies on this compound

StudyApplicationFindings
Luan et al., 2024AnticancerDemonstrated IC50 values ranging from 1.02 to 74.28 μM against six cancer cell lines .
Gholampour et al., 2024AntimicrobialSynthesized new triazole hybrids showing significant antibacterial activity against Gram-positive bacteria .
Souza et al., 2024AntiviralEvaluated triazole derivatives against HSV-1 with notable inhibition rates observed .
Takagi et al., 2014SynthesisDeveloped a palladium-catalyzed method for synthesizing various arylbenzotriazoles with potential biological activities .

Preparation Methods

General Procedure and Reaction Parameters

Electrochemical synthesis has emerged as a sustainable method for constructing the 1-(1-phenylvinyl)-1H-benzo[d]triazole scaffold. A representative protocol involves the use of n-butylammonium iodide (nBu4NI) as a redox mediator in acetonitrile under constant current electrolysis (10 mA) at 50°C. The reaction employs styrene derivatives and benzotriazoles in a 1:4 stoichiometric ratio, facilitating C(sp²)–H/N–H coupling via radical intermediates. For example, 1-methoxy-4-vinylbenzene and benzotriazole react over 6–12 hours to yield the target compound at 10–56% efficiency, contingent on substituent effects.

Optimization of Mediators and Solvents

The choice of mediator critically influences reaction efficiency. nBu4NI outperforms other iodides due to its optimal oxidation potential, which stabilizes iodine-centered radicals during the electrolysis process. Solvent screening reveals acetonitrile as superior to polar aprotic solvents like DMF or DMSO, likely due to its compatibility with the electrochemical setup and ability to solubilize ionic intermediates.

Transition Metal-Catalyzed Alkylation

Gold-Catalyzed N2-Selective Alkylation

Gold(I) complexes, such as Ph₃PAuCl/AgNTf₂, enable N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers. In a typical procedure, NH-1,2,3-triazole and vinyl ether react in dichloroethane (DCE) at 80°C for 6 hours, yielding N2-alkylated products via Au(I)-coordinated intermediates. While this method primarily targets alkyl-substituted triazoles, modifications using phenylvinyl ethers could theoretically afford 1-(1-phenylvinyl)-1H-benzo[d]triazole, though such derivatives remain unreported in the literature.

Mechanistic Insights

Density functional theory (DFT) studies propose two pathways: a one-step nucleophilic attack on Au(I)-activated vinyl ethers or a two-step process involving triazole–Au complex formation. The former pathway dominates under catalytic conditions, with computed activation energies favoring N2-selectivity by 4.2 kcal/mol over N1-alkylation.

Iodine-Mediated Oxidative Coupling

Direct Coupling Using Molecular Iodine

A halogen-mediated approach achieves C–N bond formation between styrenes and benzotriazoles. In dichloroethane (DCE), molecular iodine (0.5 equiv) facilitates the coupling of 1-methoxy-4-vinylbenzene and benzotriazole at room temperature, yielding 1-(1-(4-methoxyphenyl)vinyl)-1H-benzo[d]triazole in 41–56% yield. This method avoids transition metals but requires stoichiometric iodine, complicating purification.

Substrate Scope and Limitations

Electron-rich styrenes (e.g., 4-methoxy, 4-methyl) exhibit higher reactivity than electron-deficient analogs, with para-substituted derivatives achieving yields up to 56%. Steric hindrance at the ortho position reduces efficiency to <20%, highlighting the method’s sensitivity to substituent effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-Phenylvinyl)-1H-benzo[d][1,2,3]triazole derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, benzotriazole precursors react with propargyl bromides under reflux in dichloromethane with K₂CO₃ as a base . Optimization involves adjusting solvent polarity (e.g., THF for steric hindrance), temperature (60–80°C), and catalyst selection (e.g., DMF for solubility) . Purity is enhanced via recrystallization in dichloromethane or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of benzotriazole derivatives?

  • Methodology :

  • FT-IR : Confirms functional groups (e.g., triazole ring C=N stretching at 1600–1650 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and quaternary carbons .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles (e.g., triazole ring planarity with deviations <0.03 Å) and intermolecular interactions (e.g., π-π stacking) .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) screened for benzotriazole analogs?

  • Methodology :

  • In vitro assays : Microdilution against bacterial/fungal strains (e.g., E. coli, Candida albicans) with IC₅₀ determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-468) compared to controls like streptomycin .
  • Dose-response analysis : Compounds showing <50% viability at 50 µM advance to mechanistic studies .

Advanced Research Questions

Q. How can regioselectivity challenges in benzotriazole functionalization be addressed during synthesis?

  • Methodology :

  • Catalytic control : Use Pd catalysts for Suzuki couplings to direct substitutions to the N1 position .
  • Steric/electronic modulation : Electron-withdrawing groups (e.g., -CF₃) at the 4-position reduce competing side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on less hindered sites .

Q. What computational strategies predict the pharmacokinetic and binding properties of benzotriazole-based compounds?

  • Methodology :

  • SwissADME : Estimates logP (lipophilicity) and bioavailability scores .
  • Molecular docking (AutoDock Vina) : Simulates binding to targets (e.g., EGFR kinase) with scoring functions (ΔG < -8 kcal/mol indicates strong affinity) .
  • QSAR models : Correlate substituent electronegativity (e.g., -Br, -F) with antimicrobial potency .

Q. How do crystallographic data inform the design of benzotriazole derivatives with enhanced stability?

  • Methodology :

  • Hydrogen bonding networks : O–H···O interactions (2.8–3.0 Å) stabilize crystal lattices .
  • π-π stacking : Centroid distances <3.6 Å enhance thermal stability (Tₘ > 200°C) .
  • Torsional angles : Planar triazole rings minimize steric strain in solid-state packing .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
  • Structural analogs : Introduce -NO₂ or -OCH₃ groups to enhance solubility and reduce false negatives .
  • Assay validation : Replicate studies with controls (e.g., albendazole for antiparasitic activity) .

Q. What electrochemical methods enable C–N bond formation in benzotriazole derivatives?

  • Methodology :

  • Aminoselenation : Styrenes react with PhSeBr and benzotriazoles under galvanostatic conditions (10 mA/cm²) to yield selenide-functionalized analogs .
  • Desulfurative coupling : Activate C(sp³)-S bonds in thioethers with Ni catalysts to form N-aryl products .

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